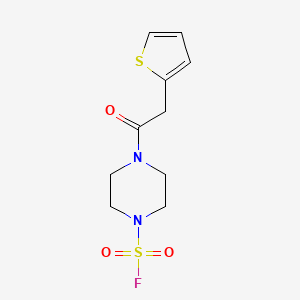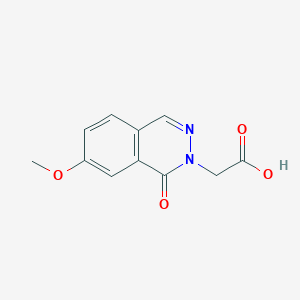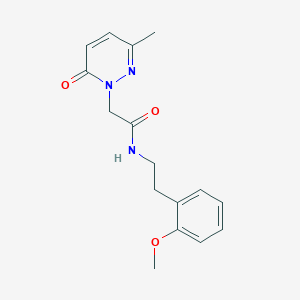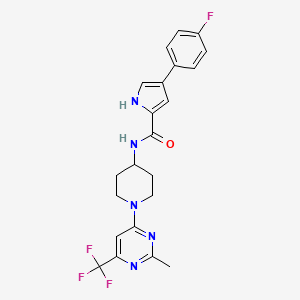![molecular formula C18H17FN6O3 B2954332 3-(4-Fluorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-59-8](/img/structure/B2954332.png)
3-(4-Fluorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a purine ring, and a triazine ring. These groups are common in many pharmaceuticals and could potentially give the compound a range of biological activities .
Molecular Structure Analysis
The compound contains a purine ring, which is a type of heterocyclic aromatic organic compound. It also contains a triazine ring, which is a six-membered ring with three carbon atoms and three nitrogen atoms . The fluorophenyl group is a type of aromatic ring that contains a fluorine atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorophenyl, purine, and triazine groups. For example, the fluorine atom in the fluorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Aplicaciones Científicas De Investigación
Anticancer Activity
Triazine derivatives have been extensively studied for their anticancer properties. The presence of the triazine moiety in the compound suggests potential efficacy in inhibiting cancer cell growth. The fluorophenyl group could interact with various biological targets, enhancing the compound’s anticancer activity. Research has shown that similar structures exhibit activity against a range of cancer cell lines, indicating the promise of this compound in oncological research .
Antimicrobial Effects
Compounds with a triazinone structure have demonstrated significant antimicrobial effects. The specific configuration of “3-(4-Fluorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione” could be explored for its efficacy against bacteria and fungi, potentially leading to the development of new antimicrobial agents .
Analgesic and Anti-inflammatory Applications
The structural analogs of this compound have been associated with analgesic and anti-inflammatory activities. The molecule’s ability to modulate inflammatory pathways could be harnessed to develop novel treatments for pain and inflammation-related disorders .
Antioxidant Properties
The triazine core, along with the substituted phenyl group, may contribute to antioxidant properties. This compound could be a candidate for further studies to evaluate its potential in combating oxidative stress, which is implicated in various chronic diseases .
Enzyme Inhibition
Triazine derivatives are known to act as enzyme inhibitors, targeting enzymes like carbonic anhydrase and cholinesterase. This compound’s unique substituents may offer new insights into enzyme inhibition, which is crucial for treating diseases like glaucoma and Alzheimer’s .
Antiviral Activity
The triazine nucleus has been associated with antiviral activity, particularly against RNA viruses. Given the ongoing need for antiviral drugs, this compound could be investigated for its potential to inhibit viral replication .
Aromatase Inhibition
Aromatase inhibitors are essential in treating hormone-sensitive cancers. The structure of this compound suggests it could be explored as an aromatase inhibitor, contributing to the treatment options for breast cancer .
Antitubercular Agents
Given the global challenge of tuberculosis, new antitubercular agents are in high demand. Triazine derivatives have shown promise in this area, and the specific features of this compound could lead to the development of potent antitubercular drugs .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-7,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O3/c1-10(26)8-25-17-20-15-14(16(27)23(3)18(28)22(15)2)24(17)9-13(21-25)11-4-6-12(19)7-5-11/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIDCPKSLSWHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16615137 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2954252.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B2954253.png)
![4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2954255.png)




![3,4,5-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2954263.png)


![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2954267.png)

